molecular formula C13H14Cl2O3S B2472277 [3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride CAS No. 2287302-48-9

[3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride

Cat. No. B2472277
CAS RN: 2287302-48-9
M. Wt: 321.21
InChI Key: MOOHNWRMYJWXSG-UHFFFAOYSA-N
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Description

[3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is a sulfonyl chloride derivative of a bicyclic ketone, which makes it an interesting target for synthesis and study.

Mechanism of Action

The mechanism of action of [3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride is not well understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system. Inhibition of these enzymes can lead to an increase in acetylcholine levels, which can have various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride are still being studied. However, it has been found to exhibit inhibitory activity against acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine. This can lead to an increase in acetylcholine levels, which can affect various physiological processes, including muscle contractions, heart rate, and cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of [3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride is its potential as a scaffold for the synthesis of novel compounds. This can lead to the discovery of new drugs with improved efficacy and fewer side effects. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for research on [3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride. One direction is to further study its mechanism of action and its potential as an enzyme inhibitor. Another direction is to explore its potential as a scaffold for the synthesis of novel compounds with therapeutic potential. Additionally, more research can be done to improve the solubility of this compound, which can make it easier to work with in lab experiments. Overall, [3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride is a compound with significant potential for drug development, and further research is needed to fully understand its properties and applications.

Synthesis Methods

The synthesis of [3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride involves the reaction of 3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentan-1-one with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an enolate intermediate, which then reacts with the sulfonyl chloride to form the final product. This synthesis method has been optimized to achieve high yields and purity of the product.

Scientific Research Applications

[3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride has potential applications in drug development due to its ability to act as a scaffold for the synthesis of novel compounds. This compound can be used as a starting material for the synthesis of various derivatives, which can then be screened for biological activity. In addition, this compound has been found to exhibit inhibitory activity against certain enzymes, which makes it a potential candidate for enzyme inhibitor drug development.

properties

IUPAC Name

[3-(4-chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2O3S/c1-18-11-4-9(2-3-10(11)14)13-5-12(6-13,7-13)8-19(15,16)17/h2-4H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOOHNWRMYJWXSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C23CC(C2)(C3)CS(=O)(=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride

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